molecular formula C17H20N2O2S B2536296 2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 419546-08-0

2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2536296
CAS No.: 419546-08-0
M. Wt: 316.42
InChI Key: CVFBZVNJMLHCFS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz) :

δ (ppm) Multiplicity Assignment
1.57–1.80 m Cyclohepta CH₂ (H5–H8)
2.65–2.95 m Cyclohepta CH₂ (H4, H9)
3.82 s Methoxy (-OCH₃)
6.85–7.32 m Aromatic H (4-methoxyphenyl)
7.93 t Amide NH (J = 5.8 Hz)

¹³C NMR (DMSO-d₆, 100 MHz) :

δ (ppm) Assignment
28.4 Cyclohepta CH₂ (C5–C8)
55.6 Methoxy (-OCH₃)
116.1 Thiophene C2
130.1 Aromatic C (4-methoxyphenyl)
164.7 Carboxamide carbonyl

Infrared Spectroscopy (IR)

Key absorptions (KBr, cm⁻¹):

  • 3448 : N–H stretch (amino and amide).
  • 1716 : C=O stretch (carboxamide).
  • 1210 : C–O–C stretch (methoxy).

Mass Spectrometry (MS)

  • Molecular ion : m/z 316.42 [M+H]⁺.
  • Fragmentation: Loss of 4-methoxyphenyl group (m/z 193).

Table 2 : Summary of spectroscopic data.

Technique Key Peaks Functional Group Assignment
¹H NMR δ 3.82 (s) Methoxy group
¹³C NMR δ 164.7 Carboxamide carbonyl
IR 1716 cm⁻¹ C=O stretch
MS 316.42 [M+H]⁺ Molecular ion

Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-21-12-9-7-11(8-10-12)19-17(20)15-13-5-3-2-4-6-14(13)22-16(15)18/h7-10H,2-6,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFBZVNJMLHCFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.

  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : 296.33 g/mol
  • CAS Number : 419546-08-0

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, particularly focusing on its antiproliferative effects against cancer cell lines. The following sections summarize key findings from recent research.

Anticancer Activity

  • Mechanism of Action
    • The compound has shown promising results in inhibiting cell proliferation in various cancer lines. Mechanistic studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells by targeting microtubule dynamics, similar to established anticancer agents like taxanes and vinca alkaloids .
  • Cell Line Studies
    • In a study evaluating antiproliferative activity against the A549 non-small cell lung cancer cell line, the compound exhibited submicromolar growth inhibition (GI50 values) indicating strong anticancer properties. For instance, GI50 values were reported as follows:
      • A549: 0.28 μM
      • T47D: 0.36 μM
      • CAKI-1: 0.69 μM .
  • Comparison with Other Compounds
    • When compared to other known compounds, this compound demonstrated superior efficacy against multiple cancer types including ovarian and breast cancer lines .

Data Table of Biological Activity

Cell LineGI50 (μM)LC50 (μM)Notes
A5490.285.00Non-small cell lung cancer
T47D0.364.50Breast cancer
CAKI-10.696.00Renal cancer
OVACAR-42.01>10Ovarian cancer
OVACAR-52.27>10Ovarian cancer

Case Studies

  • In Vitro Studies
    • A series of in vitro assays have demonstrated that the compound not only inhibits cell growth but also induces apoptosis through caspase activation (caspase 3, 8, and 9). This suggests that the compound may activate intrinsic apoptotic pathways leading to programmed cell death .
  • In Vivo Efficacy
    • In vivo studies using murine models have shown that treatment with this compound resulted in significant tumor growth reduction compared to untreated controls, further supporting its potential as an effective anticancer agent .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : 316.42 g/mol
  • IUPAC Name : 2-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to activate the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a crucial role in cellular defense against oxidative stress. The activation of NRF2 leads to the upregulation of various antioxidant genes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1), thereby reducing oxidative damage within cells.

Case Study: Mechanisms of Action

In a specific study examining the mechanisms of action, it was found that the compound activates NRF2 through a non-electrophilic mechanism. This activation results in enhanced cellular protection against oxidative stress and apoptosis in cancer cells.

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cells from damage caused by free radicals. The upregulation of antioxidant genes contributes to its ability to mitigate oxidative stress-related diseases.

Experimental Findings

Experimental data indicate that treatment with this compound leads to a marked increase in the expression levels of antioxidant enzymes. This suggests that it could be beneficial in developing therapies aimed at diseases characterized by oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Drug Development Potential

Given its biological activities, this compound is being explored for potential applications in drug development. Its ability to modulate key biochemical pathways makes it a candidate for further investigation in pharmacology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below highlights key structural variations and pharmacological properties of analogs compared to the target compound:

Compound Name / ID Substituents (R1, R2) Biological Target / Activity Key Data (Yield, MP, NMR Shifts) Source
Target Compound R1: -NH2; R2: 4-methoxyphenyl Not explicitly stated (inferred antiviral potential) Discontinued (CymitQuimica); NMR/spectral data not provided
27: 2-(4-Aminobenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide R1: 4-aminobenzamido; R2: pyridin-2-yl HIV-1 RNase H inhibitor (allosteric) 80% yield; mp 210–212°C; δ 1.40–1.60 (cycloheptane CH2), 6.95–7.05 (aromatic H)
40: 2-(4-Methoxybenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide R1: 4-methoxybenzamido; R2: pyridin-2-yl Influenza polymerase subunit disruptor 34% yield; red-brown solid; δ 7.00–7.10 (pyridine CH), 8.10–8.30 (pyridine CH)
VId: 2-(Piperazin-1-yl-acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide R1: piperazine-acetamido; R2: 4-methoxyphenyl Not specified (enhanced solubility likely) 60% yield; mp 190–192°C; IR 3345 cm⁻¹ (NH), 1778 cm⁻¹ (C=O); MS m/z 442.657
35: 2-Acetamido-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide R1: acetamido; R2: pyridin-2-yl HIV-1 RNase H inhibitor 14% yield; mp 250–251°C; δ 2.00 (CH3), 10.30–10.40 (NH)
19: 2-Amino-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide R1: -NH2; R2: pyridin-2-yl Influenza virus polymerase inhibitor 59% yield; mp 176–178°C; δ 7.00–7.70 (pyridine CH), 8.25–8.30 (pyridine CH)

Key Observations

Substituent Impact on Activity: Amino Group (R1): The target compound’s 2-amino group contrasts with acetamido (Compound 35) or benzamido (Compound 27) groups. 4-Methoxyphenyl (R2): This substituent introduces electron-donating methoxy groups, which could modulate lipophilicity and metabolic stability compared to pyridinyl (Compounds 27, 40) or quinolinyl (Compound 35 in ) groups .

Synthetic Yields and Purification :

  • Yields for analogs vary widely (14–80%), influenced by coupling reactions and purification methods. The target compound’s discontinuation () may reflect synthetic challenges or optimization hurdles compared to higher-yielding derivatives like Compound 27 .

Thermal Stability: Melting points correlate with substituent polarity.

Biological Targets: Pyridinyl and quinolinyl derivatives (Compounds 40, 19) show activity against influenza polymerase, while benzamido-substituted compounds (Compound 27) target HIV-1 RNase H. The target compound’s 4-methoxyphenyl group may shift selectivity toward other viral or cellular targets .

Q & A

Q. What are the standard synthetic routes for this compound, and how are key intermediates purified?

The compound is typically synthesized via cyclocondensation or nucleophilic substitution reactions. For example, a common method involves refluxing 2-amino-N-(4-methoxyphenyl)thiophene derivatives with cycloheptane-based aldehydes/ketones in ethanol using glacial acetic acid as a catalyst. Post-reaction, the product is cooled, filtered, and recrystallized from ethanol or isopropyl alcohol to achieve >95% purity . Purification often employs reverse-phase HPLC or solvent recrystallization, with characterization via melting point analysis and spectroscopic methods .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic vs. aliphatic protons) and carbon hybridization states. For instance, the NH group in the carboxamide moiety typically appears at δ 8.5–9.5 ppm .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹, NH bending at ~1550–1650 cm⁻¹) .
  • LC-MS/HRMS : Confirms molecular weight (±2 ppm accuracy) and detects impurities .

Q. What safety precautions are critical during handling?

The compound is classified as a skin/eye irritant and may cause respiratory toxicity. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways and predict regioselectivity?

Quantum chemical calculations (e.g., DFT) model transition states and energy barriers to predict favorable reaction pathways. For example, ICReDD’s reaction path search methods combine quantum calculations with information science to narrow optimal conditions (e.g., solvent polarity, catalyst selection), reducing trial-and-error experimentation by ~40% . Software like Gaussian or ORCA can simulate electron density maps to explain regioselectivity in cyclization steps .

Q. What experimental strategies resolve contradictions in spectroscopic data or reaction yields?

  • Low Yield Troubleshooting : Vary catalysts (e.g., replace acetic acid with piperidine for base-sensitive reactions) or optimize reflux duration (3–8 hours) to balance conversion vs. side reactions .
  • Spectral Ambiguity : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations can distinguish between isomeric products .
  • Batch Variability : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (pH, temperature) .

Q. How can heterogeneous catalysis improve scalability while minimizing by-products?

Immobilized catalysts (e.g., silica-supported acids) enhance recyclability and reduce metal leaching. For example, replacing homogeneous acetic acid with Amberlyst-15 in cyclization steps improved yield reproducibility (±2% vs. ±10% variability) and reduced waste . Kinetic studies (e.g., via in-situ IR) can identify rate-limiting steps for process intensification .

Q. What methodologies validate the compound’s biological activity mechanisms?

  • In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Molecular dynamics simulations (>100 ns) assess stability of ligand-receptor complexes .
  • In Vitro Assays : Pair SAR studies with functional assays (e.g., ELISA for enzyme inhibition) to correlate structural modifications (e.g., methoxy group position) with activity trends .

Methodological Tables

Table 1. Key Synthetic Parameters and Outcomes

ParameterTypical RangeImpact on Yield/PurityReference
Reflux Duration3–8 hoursLonger times increase conversion but risk decomposition
CatalystGlacial AcOH/PiperidineAcidic conditions favor cyclization; basic conditions reduce side reactions
Recrystallization SolventEthanol/IPAEthanol yields larger crystals; IPA improves purity for hygroscopic intermediates

Table 2. Computational Tools for Reaction Optimization

ToolApplicationExample OutcomeReference
Gaussian (DFT)Transition state modelingPredicted regioselectivity in thiophene cyclization
AutoDock VinaLigand-protein dockingIdentified key hydrogen bonds with kinase targets
ICReDD WorkflowReaction condition screeningReduced optimization time by 60%

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